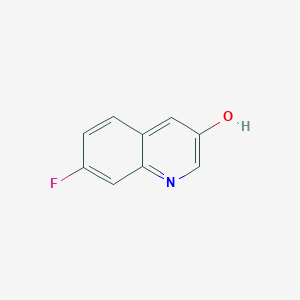

7-Fluoroquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoroquinolin-3-ol chemical properties and structure

An In-depth Technical Guide to 7-Fluoroquinolin-3-ol: A Core Scaffold for Modern Drug Discovery

As a foundational building block in medicinal chemistry, this compound presents a unique combination of structural features essential for the development of novel therapeutics. The strategic placement of a fluorine atom and a hydroxyl group on the quinoline core provides chemists with versatile handles for molecular modification, influencing physicochemical properties and biological activity. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, and its applications, providing researchers and drug development professionals with the critical knowledge to leverage this scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

This compound, also known as 7-Fluoro-3-hydroxyquinoline, is a heterocyclic aromatic compound. The quinoline core is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The fluorine atom at the C7 position significantly alters the electronic properties of the benzene portion of the scaffold, enhancing metabolic stability and modulating pKa, which can be crucial for cell permeability and target binding. The hydroxyl group at the C3 position provides a key site for derivatization and potential hydrogen bonding interactions with biological targets.

The inherent properties of this molecule make it an attractive starting point for library synthesis in drug discovery campaigns. Its core structure is found in a wide array of biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261625-23-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆FNO | --INVALID-LINK--[2] |

| Molecular Weight | 163.15 g/mol | --INVALID-LINK--[2] |

| Appearance | (Predicted) Off-white to light brown solid | N/A |

| Solubility | (Predicted) Soluble in DMSO, Methanol | N/A |

| pKa | (Predicted) ~7.4 (hydroxyl proton) | N/A |

Synthesis of this compound: A Proposed Protocol

While several classical methods exist for quinoline synthesis, such as the Skraup-Doebner-Von Miller[3][4] and Conrad-Limpach reactions[5][6], a targeted synthesis of this compound requires a strategy that precisely controls the placement of the hydroxyl group. A modified Friedländer annulation is a highly effective approach. This protocol outlines a plausible and chemically sound pathway starting from commercially available 2-amino-4-fluorobenzaldehyde.

The causality behind this choice rests on building the pyridine ring onto the pre-functionalized aniline. This avoids potential regioselectivity issues that can arise when attempting to functionalize the quinoline core post-synthesis. The use of ethyl glyoxylate provides the necessary two-carbon unit (C2 and C3) with the hydroxyl precursor already in place.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Fluoroquinolin-7-ol [myskinrecipes.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinolin-3-ol from 3-Fluoroaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 7-Fluoroquinolin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry. Recognizing the limitations of common quinoline syntheses which typically yield 4-hydroxy derivatives, this document details a robust, multi-step pathway beginning with the readily available starting material, 3-fluoroaniline. The core of this strategy is the strategic construction of a key intermediate, 2-amino-4-fluorobenzaldehyde, followed by a meticulously planned Friedländer annulation to yield the target 3-hydroxyquinoline. This guide emphasizes the causal relationships behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis. All protocols are designed as self-validating systems, with in-depth explanations of reaction mechanisms, purification strategies, and characterization checkpoints.

Introduction: The Strategic Importance of the Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from the historic antimalarial quinine to modern fluoroquinolone antibiotics.[1] The introduction of fluorine substituents can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, receptor binding affinity, and bioavailability.

While the synthesis and application of 4-quinolone derivatives are extensively documented, particularly via the Gould-Jacobs reaction, the 3-hydroxyquinoline motif offers a distinct vector for molecular elaboration and biological interaction.[2][3] The 3-hydroxy group provides a crucial hydrogen bond donor/acceptor site, making this compound a highly valuable intermediate for developing novel kinase inhibitors, anti-infective agents, and other targeted therapeutics.[4] This guide presents a logical and efficient pathway to access this specific, high-value isomer.

Retrosynthetic Analysis and Strategic Overview

A direct synthesis of a 3-hydroxyquinoline from an aniline via common one-pot methods like the Gould-Jacobs or Skraup reactions is mechanistically challenging. The Gould-Jacobs pathway inherently leads to 4-hydroxyquinolines.[2] Therefore, a more strategic approach is required. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, provides a reliable entry to 2,3-substituted quinolines.[5][6]

Our retrosynthetic strategy hinges on disconnecting the target molecule via the Friedländer annulation. This reveals two key synthons: the C2-building block (B) and the key intermediate, 2-amino-4-fluorobenzaldehyde (C) . This intermediate, in turn, can be logically derived from the commercial starting material, 3-fluoroaniline (D) .

Caption: Retrosynthetic pathway for this compound.

This approach bifurcates the synthesis into two distinct, manageable phases:

-

Part 1: The robust, multi-step preparation of the 2-amino-4-fluorobenzaldehyde intermediate from 3-fluoroaniline.

-

Part 2: The decisive Friedländer annulation to construct the final heterocyclic core.

Part 1: Synthesis of Key Intermediate: 2-Amino-4-fluorobenzaldehyde

The primary challenge is the regioselective introduction of a formyl group ortho to the amino functionality of 3-fluoroaniline. Direct formylation is often unselective. Therefore, a protection/ortho-direction/deprotection strategy is employed. The acetamido group serves as an excellent ortho-directing group for lithiation, ensuring the formyl group is installed at the correct C2 position.

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Experimental Protocol: Part 1

Step 1.1: Acetylation - Protection of 3-Fluoroaniline

-

Rationale: The amino group is protected as an acetamide to prevent side reactions and to act as a powerful directing group in the subsequent ortho-lithiation step.

-

Procedure:

-

To a stirred solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~5 mL per gram of aniline) at 0 °C, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)acetamide as a solid, which can be used directly or recrystallized from ethanol/water.

-

Step 1.2: Ortho-Directed Formylation

-

Rationale: The acetamido group directs deprotonation to the adjacent ortho position using a strong base like n-butyllithium (n-BuLi). The resulting aryl lithium species is a potent nucleophile that is trapped by an electrophilic formylating agent, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-(3-fluorophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Add n-BuLi (2.2 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add anhydrous DMF (3.0 eq) dropwise.

-

Stir for another 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

-

Carefully quench the reaction at 0 °C with saturated NH₄Cl solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 1.3: Hydrolysis - Deprotection to Yield 2-Amino-4-fluorobenzaldehyde

-

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the free amine, yielding the desired key intermediate.

-

Procedure:

-

Suspend the purified 2-acetamido-4-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and 6M aqueous HCl.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated NaHCO₃ or NaOH solution until pH ~7-8.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 2-amino-4-fluorobenzaldehyde.

-

| Table 1: Reagent Summary for Intermediate Synthesis | |||

| Step | Key Reagent | Purpose | Typical Yield |

| 1.1 Acetylation | Acetic Anhydride | Amine Protection | >95% |

| 1.2 Formylation | n-BuLi / DMF | Ortho C-H Activation | 50-70% |

| 1.3 Hydrolysis | Aqueous HCl | Deprotection | >90% |

Part 2: Friedländer Annulation for Quinoline Core Synthesis

The Friedländer synthesis is a condensation reaction that forms a quinoline from a 2-aminoaryl aldehyde and a carbonyl compound with an α-methylene group.[7][8] To obtain the 3-hydroxy substituent, a glycolaldehyde equivalent is the ideal reaction partner. Using glycolaldehyde dimethyl acetal is advantageous as it is more stable than free glycolaldehyde and hydrolyzes under the acidic reaction conditions to generate the reactive aldehyde in situ.

Caption: Plausible mechanism for the Friedländer synthesis of this compound.

Experimental Protocol: Part 2

-

Rationale: An acid or base catalyst facilitates the initial aldol condensation between the two aldehyde partners. The subsequent intramolecular cyclization (conjugate addition of the amine) and dehydration (aromatization) cascade leads directly to the stable quinoline ring system.

-

Procedure (Base-Catalyzed):

-

In a round-bottom flask, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) and glycolaldehyde dimethyl acetal (1.5 eq) in ethanol.

-

Add an aqueous solution of potassium hydroxide (KOH, 2.0 eq).

-

Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid or 1M HCl.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solvent and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude this compound by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography.

-

| Table 2: Reaction Conditions for Friedländer Annulation | |

| Parameter | Condition/Reagent |

| Starting Materials | 2-Amino-4-fluorobenzaldehyde, Glycolaldehyde dimethyl acetal |

| Solvent | Ethanol |

| Catalyst | Potassium Hydroxide (KOH) |

| Temperature | Reflux (~78 °C) |

| Typical Yield | 60-85% |

Purification and Characterization

Purification: The final product, this compound, is typically a solid. The primary method for purification is recrystallization, which is effective for removing minor impurities and results in a highly crystalline product. For more challenging separations, silica gel column chromatography using a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol is recommended.

Characterization: The structure of the synthesized this compound must be unequivocally confirmed through standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline core, with specific splitting patterns dictated by the fluorine and hydroxyl substituents. The C2, C4, and C8 protons will appear as distinct singlets or doublets.

-

¹³C NMR: Will confirm the presence of 9 unique carbon atoms, including the C-F carbon (large C-F coupling constant) and the C-OH carbon.

-

Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the molecular weight of C₉H₆FNO (163.15 g/mol ).[4]

-

Infrared (IR) Spectroscopy: Will display a broad absorption band for the O-H stretch (around 3200-3400 cm⁻¹) and characteristic peaks for C=C and C=N stretching in the aromatic region.

Conclusion

This guide details a logical, robust, and reproducible synthetic route to this compound starting from 3-fluoroaniline. By eschewing more common but inappropriate synthetic strategies and instead employing a directed ortho-lithiation followed by a mechanistically sound Friedländer annulation, this pathway provides reliable access to a high-value heterocyclic building block. The detailed protocols and mechanistic explanations are intended to empower researchers to not only replicate this synthesis but also adapt it for the creation of novel derivatives for application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoroquinolin-7-ol [myskinrecipes.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Fluoroquinolin-3-ol

Foreword: Navigating the Analytical Frontier

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 7-Fluoroquinolin-3-ol, a key heterocyclic scaffold, presents a unique analytical challenge. While extensive literature documents the mass spectrometric behavior of fluoroquinolone antibiotics, which bear a carboxylic acid at the 3-position, the hydroxylated analogue remains less explored. This guide, therefore, serves as both a theoretical framework and a practical manual for the mass spectrometric analysis of this compound. By leveraging foundational principles of mass spectrometry and drawing logical parallels from structurally related compounds, we will construct a robust analytical approach. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to approach the characterization of this and similar molecules.

Foundational Chemistry of this compound: An Analytical Perspective

Before delving into instrumentation and methodologies, a firm grasp of the analyte's physicochemical properties is essential. These properties dictate every subsequent analytical decision, from sample preparation to the choice of ionization technique.

Chemical Structure and Properties:

-

Molecular Formula: C₉H₆FNO

-

Molecular Weight (Monoisotopic): 163.0433 g/mol

-

Key Structural Features:

-

Quinoline Core: A rigid, aromatic bicyclic system.

-

3-Hydroxy Group: A potential site for protonation/deprotonation and a key driver of fragmentation.

-

7-Fluoro Group: An electron-withdrawing substituent that influences the electron density of the aromatic system and can serve as a characteristic neutral loss in fragmentation.

-

The presence of the hydroxyl group and the fluorine atom are the two most significant features that will define the mass spectrometric behavior of this compound, distinguishing it from the more commonly studied fluoroquinolone antibiotics.

Ionization Source Selection: The Gateway to Mass Analysis

The choice of ionization source is critical for generating intact molecular ions of this compound with high efficiency. Electrospray ionization (ESI) is the most suitable technique for this polar, protic molecule.

Rationale for Electrospray Ionization (ESI):

ESI is a soft ionization technique that is ideal for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. Given the presence of the hydroxyl group and the nitrogen atom in the quinoline ring, this compound can be readily ionized in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the nitrogen atom of the quinoline ring is the most likely site of protonation, resulting in a stable [M+H]⁺ ion. This is generally the preferred mode for quinolone-type compounds due to the high proton affinity of the heterocyclic nitrogen.[1][2]

-

Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the hydroxyl group can be deprotonated to form an [M-H]⁻ ion. While feasible, the stability of the resulting anion may be lower compared to the protonated cation.

Experimental Protocol: ESI Source Optimization

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid for positive ion mode analysis. For negative ion mode, use 0.1% ammonium hydroxide.

-

Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Source Parameter Optimization:

-

Capillary Voltage: 3.0-4.5 kV (positive), 2.5-4.0 kV (negative)

-

Nebulizing Gas (N₂): Adjust for a stable spray (typically 20-40 psi).

-

Drying Gas (N₂): Optimize temperature (250-350 °C) and flow rate (5-10 L/min) to ensure efficient desolvation without inducing thermal degradation.

-

-

Mode Selection: Acquire full scan mass spectra in both positive and negative ion modes to determine which provides superior signal intensity and stability for the molecular ion. For this compound, the positive ion mode is predicted to be more sensitive.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition

For definitive identification, particularly in complex matrices, accurate mass measurement is indispensable. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the mass accuracy required to confirm the elemental composition of this compound.

Protocol for Accurate Mass Measurement:

-

Instrument Calibration: Calibrate the mass spectrometer using a certified calibration solution to ensure mass accuracy below 5 ppm.

-

Data Acquisition: Acquire data in full scan mode at a resolution of at least 70,000 (for Orbitrap) or 20,000 (for TOF).

-

Data Analysis:

-

Extract the exact mass of the [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental composition based on the measured mass.

-

Compare the measured mass to the theoretical mass and calculate the mass error in ppm.

-

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Theoretical Monoisotopic Mass (m/z) | Expected Mass Accuracy |

| [M+H]⁺ | 164.0511 | < 5 ppm |

| [M-H]⁻ | 162.0355 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle

Collision-Induced Dissociation (CID) is the cornerstone of structural elucidation, providing a fragmentation "fingerprint" that is unique to the molecule's structure. The fragmentation pattern of this compound is predicted to be driven by the stability of the quinoline core and the lability of the hydroxyl and fluoro groups.

Predicted Fragmentation Pathways of [M+H]⁺ (m/z 164.0511):

Unlike fluoroquinolone antibiotics that readily lose CO₂, the primary fragmentation pathways for this compound are expected to involve losses of small neutral molecules such as carbon monoxide (CO), hydrogen fluoride (HF), and water (H₂O).[3][4]

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols and other hydroxylated aromatic compounds is the neutral loss of CO. This would result in a fragment ion at m/z 136.0562.

-

Loss of Hydrogen Fluoride (HF): The fluorine substituent can be eliminated as HF, a characteristic loss for many fluorinated compounds.[5] This would produce a fragment ion at m/z 144.0450.

-

Sequential Losses: Further fragmentation of the primary product ions is likely. For example, the ion at m/z 144.0450 (after HF loss) could subsequently lose CO to yield an ion at m/z 116.0491.

Experimental Protocol: MS/MS Analysis

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 164.05) in the quadrupole.

-

Collision Energy Optimization: Apply a range of collision energies (typically 10-40 eV) to induce fragmentation. A collision energy ramp is often effective to observe both the formation and subsequent fragmentation of primary product ions.

-

Product Ion Scanning: Scan the third quadrupole or the TOF analyzer to detect the resulting fragment ions.

Table 2: Predicted Product Ions from CID of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure |

| 164.0511 | CO | 136.0562 | 7-Fluoro-isoindole cation |

| 164.0511 | HF | 144.0450 | 3-Hydroxy-quinoline cation |

| 144.0450 | CO | 116.0491 | Isoindole cation |

Visualization of the Fragmentation Pathway

Caption: Predicted CID fragmentation pathway of protonated this compound.

Practical Applications: A Self-Validating System in Drug Development

The methodologies described above form a self-validating system for the identification and characterization of this compound in various contexts within drug development.

-

Metabolite Identification: In drug metabolism studies, the characteristic fragmentation pattern of the parent compound can be used to identify potential metabolites. For instance, the addition of an oxygen atom (+16 Da) to the parent molecule would result in a precursor ion at m/z 180.0460. The MS/MS spectrum of this ion would be expected to show similar neutral losses (CO, HF) and a fragment corresponding to the unmodified parent compound.

-

Impurity Profiling: During process development and quality control, this method can be used to identify and quantify process-related impurities. The high specificity of MS/MS allows for the detection of trace-level impurities even in the presence of a large excess of the active pharmaceutical ingredient.

-

Reaction Monitoring: The speed and sensitivity of LC-MS make it an ideal tool for real-time monitoring of chemical reactions, ensuring complete conversion and identifying the formation of any byproducts.

Conclusion: A Roadmap for Structural Elucidation

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining high-resolution mass spectrometry for accurate mass measurement with tandem mass spectrometry for detailed structural fingerprinting, a confident identification of this molecule can be achieved. The principles and protocols outlined herein are not only applicable to this compound but can also be adapted for the analysis of other novel heterocyclic compounds, underscoring the power and versatility of modern mass spectrometry in advancing pharmaceutical science.

References

Biological activity screening of 7-Fluoroquinolin-3-ol

An In-Depth Technical Guide to the Biological Activity Screening of 7-Fluoroquinolin-3-ol

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic value. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly modulate a molecule's physicochemical properties and biological activity, as exemplified by the highly successful fluoroquinolone class of antibiotics. This compound is a novel synthetic compound that, by virtue of its structural motifs, stands as a promising candidate for targeted biological investigation. This guide presents a comprehensive, tiered strategic framework for the systematic biological activity screening of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not just procedural steps but the underlying scientific rationale for a multi-phase screening cascade. The proposed workflow begins with broad, primary screens for antimicrobial and anticancer activity, progresses to detailed secondary assays for mechanism of action (MoA) elucidation, and concludes with essential preliminary safety profiling. This structured approach is designed to efficiently identify and characterize the therapeutic potential of this compound, ensuring a robust and logically sound evaluation.

Strategic Overview: A Tiered Approach to Biological Screening

The journey from a novel chemical entity to a potential therapeutic lead requires a systematic and resource-conscious evaluation. A tiered or cascaded screening approach is the cornerstone of this process. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net, followed by more complex, resource-intensive assays to investigate promising "hits." This guide structures the evaluation of this compound into three distinct phases, each designed to answer critical questions about the compound's biological profile.

Caption: Tiered screening workflow for this compound.

Phase 1: Primary Screening - Identifying the Biological Domain

The initial goal is to efficiently determine if this compound possesses significant biological activity and in which therapeutic domain it lies. We will simultaneously probe its effects on prokaryotic (bacteria, fungi) and eukaryotic (cancer) cells.

Antimicrobial Activity Screening

Causality: The fluoroquinolone substructure within this compound provides a strong rationale for investigating its antimicrobial properties. The primary screening tool is the determination of the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of the compound required to inhibit the visible growth of a microorganism.[1][2]

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL. Concentrations should typically range from 256 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the cultures in the appropriate broth to achieve a final concentration of 5 x 10⁵ Colony Forming Units (CFU)/mL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

-

Negative Control (Sterility): Wells containing broth only (to confirm media sterility).

-

Reference Drug: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.[3]

| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin |

| Staphylococcus aureus | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative | ||

| Candida albicans | N/A |

Anticancer Cytotoxicity Screening

Causality: The quinoline core is present in numerous approved and investigational anticancer agents.[4][5] Therefore, assessing the cytotoxicity of this compound against a panel of human cancer cell lines is a logical primary step. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percent viability against the log of the compound concentration using non-linear regression.[8]

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | Breast | ||

| A549 | Lung | ||

| HCT-116 | Colon | ||

| HeLa | Cervical |

Phase 2: Mechanism of Action (MoA) Elucidation

Positive results from Phase 1 trigger a deeper investigation into how the compound works. The direction of this phase is dictated by the primary screening outcomes.

Path A: Unraveling Antimicrobial MoA

Hypothesis: If this compound shows significant antimicrobial activity, its structural similarity to fluoroquinolones points towards the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9][10] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[11][12]

These assays typically measure the conversion of supercoiled plasmid DNA to a relaxed form (by gyrase) or the decatenation of interlinked DNA circles (by topoisomerase IV).[3][13][14]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing the appropriate assay buffer, relaxed pBR322 plasmid DNA (for gyrase supercoiling) or catenated kDNA (for topoisomerase IV decatenation), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin).

-

Enzyme Initiation: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase or topoisomerase IV enzyme.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel.

-

Visualization & Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the band intensities to determine the concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC₅₀).[3]

Caption: Hypothesized antimicrobial MoA of this compound.

Path B: Characterizing Anticancer MoA

Hypothesis: If this compound demonstrates potent cytotoxicity, several mechanisms common to quinoline derivatives should be investigated. These include the inhibition of protein kinases crucial for cancer cell signaling and the disruption of the cell cycle.[15]

Causality: Many quinolines function as ATP-competitive inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.[15][16]

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)

-

Plate Setup: In a white 96-well plate, add 2.5 µL of serially diluted this compound. Include positive (no inhibitor) and blank (no enzyme) controls.[15]

-

Enzyme Addition: Add 5 µL of diluted recombinant human VEGFR-2 enzyme to all wells except the "Blank" wells. Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable peptide substrate. Add 12.5 µL of this master mix to each well to start the reaction.[15]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[17]

-

Signal Generation: Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the reaction and converts the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[15][18]

-

Luminescence Reading: Incubate for 30 minutes at room temperature and measure the luminescence using a microplate reader. Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Causality: Cytotoxic compounds often exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. This can be quantified using flow cytometry.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat a cancer cell line (e.g., A549) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.[19][20]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[21]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Causality: A key goal of cancer therapy is to induce programmed cell death (apoptosis). The Annexin V/PI assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC conjugate and Propidium Iodide solution to the cell suspension.[4][22]

-

Incubation: Incubate the cells at room temperature for 10-15 minutes in the dark.[22]

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Annexin V-FITC: Detects phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic marker).

-

Propidium Iodide: Enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

-

Data Analysis: Quantify the cell populations in four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

-

Phase 3: Preliminary Safety & Selectivity Profiling

Causality: Early identification of potential liabilities is paramount in drug development to avoid late-stage failures. Key safety concerns include mutagenicity (potential to cause cancer) and cardiotoxicity.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[11][12][23] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive test is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[23]

-

Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).

-

Metabolic Activation: The test is performed with and without a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[12]

-

Test Mixture: In a sterile tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add molten top agar to the mixture, vortex briefly, and pour onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[24]

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can delay cardiac repolarization, leading to a prolonged QT interval and potentially fatal arrhythmias.[25] This is a major cause of drug withdrawal, making early hERG screening essential. Automated patch-clamp electrophysiology is the gold standard for this assessment.[25][26]

-

Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

-

Assay Setup: Cells are captured on a planar patch-clamp chip. The whole-cell configuration is established automatically.

-

Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current. The stability of the current is monitored.

-

Compound Application: this compound is applied sequentially at increasing concentrations. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[25]

-

Data Acquisition: The hERG tail current is measured before and after compound application.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

Conclusion

This technical guide outlines a rigorous, multi-phase strategy for the comprehensive biological profiling of this compound. By progressing from broad primary screens to specific mechanism-of-action and safety studies, this workflow provides a scientifically sound and resource-efficient path to characterize its therapeutic potential. The detailed protocols and underlying rationale serve as a robust framework for researchers to generate the high-quality, reliable data necessary to advance this promising compound through the early stages of the drug discovery pipeline.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. clyte.tech [clyte.tech]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. inspiralis.com [inspiralis.com]

- 15. benchchem.com [benchchem.com]

- 16. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. corefacilities.iss.it [corefacilities.iss.it]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. criver.com [criver.com]

- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 26. fda.gov [fda.gov]

Unlocking the Therapeutic Potential of 7-Fluoroquinolin-3-ol: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with applications ranging from antimicrobial to anticancer therapies.[1][2] 7-Fluoroquinolin-3-ol represents a compelling, yet underexplored, variation of this privileged structure. Its unique combination of a fluorine atom at the 7-position—known to enhance antibacterial activity in fluoroquinolones—and a hydroxyl group at the 3-position, replacing the canonical carboxylic acid, suggests a potentially divergent and novel pharmacological profile.[] This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We move beyond established targets of related compounds to outline a complete workflow, from broad, unbiased screening to specific, mechanistic validation. This document serves as a strategic roadmap for research teams aiming to translate the chemical potential of this compound into tangible therapeutic opportunities.

The Strategic Imperative: Why this compound?

The therapeutic legacy of the quinoline core is well-established. First-generation quinolones like nalidixic acid paved the way for potent fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) that revolutionized the treatment of bacterial infections.[] Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[4][5][6][7]

However, the versatility of the quinoline scaffold extends far beyond antibacterials. A vast body of research demonstrates the efficacy of quinoline derivatives as potent anticancer agents.[8][9] These compounds often target key nodes in oncogenic signaling, including receptor tyrosine kinases (c-Met, VEGF, EGF receptors) and intracellular pathways like PI3K/Akt/mTOR.[1]

This compound sits at the crossroads of these two domains. The 7-fluoro substitution is a hallmark of potent antibacterial activity.[] The 3-hydroxyl group, however, represents a significant departure from the 3-carboxylic acid moiety essential for chelating magnesium ions in the active site of bacterial topoisomerases. This structural modification strongly implies that while antimicrobial activity might be altered, the molecule could gain affinity for entirely new classes of targets, particularly protein kinases, where the hydroxyl group can act as a critical hydrogen bond donor or acceptor.[10]

This guide is built on the hypothesis that this compound is a "dual-potential" scaffold. We will therefore explore two primary, hypothesized target classes:

-

Antimicrobial Targets: Bacterial DNA Gyrase and Topoisomerase IV.

-

Anticancer Targets: Protein Kinases and Human Topoisomerases.

The following sections detail a logical, phased approach to systematically investigate these possibilities.

A Multi-pronged Strategy for Target Deconvolution

To efficiently identify and validate the molecular targets of this compound, we propose a three-phase workflow. This structure is designed to move from broad, unbiased discovery to focused, hypothesis-driven validation, ensuring a high degree of scientific rigor and minimizing resource expenditure on non-viable targets.

Phase 1: Unbiased Target Identification

The initial goal is to cast a wide net to generate high-quality hypotheses without preconceived bias. We will employ a combination of phenotypic, direct biochemical, and computational methods.[11][12][13]

Phenotypic screens identify the "what" (a biological effect) before the "how" (the target). This approach is invaluable for discovering first-in-class mechanisms.[13]

-

Anticancer Screening: Utilize the National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen. This panel provides data on growth inhibition and cytotoxicity across 60 different cell lines from nine cancer types (e.g., leukemia, melanoma, lung, colon, ovarian). The resulting response profile can be compared against a database of compounds with known mechanisms, providing initial hypotheses.

-

Antimicrobial Screening: Screen against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) strains.[14][15] Minimum Inhibitory Concentration (MIC) values will be determined to quantify potency.[14]

This direct biochemical method aims to physically isolate binding partners of this compound from a complex biological sample.[11]

Protocol: Target Pulldown using Immobilized this compound

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker position must be chosen carefully to minimize disruption of potential binding interactions.

-

Immobilization: Covalently attach the synthesized probe to solid support beads (e.g., NHS-activated sepharose beads or azide/alkyne-coated magnetic beads).

-

Lysate Incubation: Prepare native protein lysates from relevant cells (e.g., a cancer cell line that showed high sensitivity in the phenotypic screen). Incubate the lysate with the compound-immobilized beads.

-

Competitive Elution (Self-Validating Step): As a crucial control, perform a parallel incubation that includes an excess of free, unmodified this compound. True binding partners will be outcompeted by the free compound and will not bind to the beads.

-

Washing: Wash the beads extensively with buffer to remove non-specific binders.

-

Elution & Digestion: Elute the specifically bound proteins. A common method is on-bead digestion using trypsin to generate peptides.

-

Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Proteins that are significantly enriched in the primary experiment but absent or reduced in the competitive elution control are considered high-confidence candidate targets.

Phase 2: Target Engagement & In Vitro Validation

Once a list of candidate targets is generated, the next phase is to confirm direct binding and functional modulation using purified components.

Biochemical assays are the gold standard for confirming that a compound directly affects the function of its putative target, typically an enzyme.[16]

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol is essential for testing the hypothesis that this compound targets protein kinases.[17]

-

Reagents:

-

Purified recombinant kinase (candidate from Phase 1).

-

Specific peptide substrate for the kinase.

-

ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence/fluorescence detection system like ADP-Glo™).

-

This compound, serially diluted.

-

Appropriate kinase reaction buffer.

-

-

Reaction Setup: In a microplate, combine the kinase, peptide substrate, and varying concentrations of this compound. Allow a brief pre-incubation.[18]

-

Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the output.

-

Radiometric: Separate the phosphorylated peptide from free [γ-³²P]ATP and quantify radioactivity using a scintillation counter.[19]

-

Luminescence: Measure the amount of ADP produced, which correlates with kinase activity.

-

-

Data Analysis: Plot kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Target Kinase | IC₅₀ (nM) for this compound | IC₅₀ (nM) for Control Inhibitor |

| PI3Kα | 85 | 5 (Alpelisib) |

| mTOR | 250 | 10 (Rapamycin) |

| c-Met | 120 | 8 (Crizotinib) |

| DNA Gyrase (E. coli) | 1500 | 20 (Ciprofloxacin) |

Biophysical methods provide orthogonal validation of a direct drug-target interaction, independent of functional activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment or lysate.[20] It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Phase 3: Cellular and Mechanistic Validation

Confirming a direct interaction in vitro is necessary but not sufficient. Phase 3 aims to prove that the compound engages its target within a living cell and that this engagement is responsible for the observed biological phenotype.[21][22][23]

Target Engagement in Live Cells

Advanced techniques like the NanoBRET™ Target Engagement Assay allow for the quantitative measurement of compound binding to a specific protein in living cells in real-time. This provides definitive evidence of target engagement in a physiological context.[17]

Pathway Analysis: Linking Target to Cellular Response

If this compound is confirmed to inhibit a kinase like PI3K or mTOR, we must verify that it modulates the corresponding signaling pathway in cells.

Protocol: Western Blot for Pathway Modulation

-

Cell Culture & Treatment: Culture a sensitive cancer cell line (e.g., MCF-7 if PI3K/mTOR is the target). Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a set time (e.g., 2 hours).

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE & Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, particularly the phosphorylated (active) forms. For the PI3K/mTOR pathway, this would include p-Akt (Ser473), p-S6K, and their total protein counterparts as loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A potent inhibitor should cause a dose-dependent decrease in the phosphorylation of downstream proteins (e.g., p-Akt, p-S6K) without affecting the total protein levels.

Structure-Activity Relationship (SAR) and Lead Optimization

The identification of a validated target is not the endpoint but the beginning of medicinal chemistry efforts. A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the this compound scaffold.

Strategy:

-

Scaffold Modification: Synthesize a library of analogs by modifying key positions.[24][25][26]

-

Position 3: Replace the hydroxyl group with other functionalities (e.g., -OCH₃, -NH₂, -SH) to probe the importance of the hydrogen-bonding capacity.

-

Position 7: While fluorine is known to be beneficial, substituting it with other halogens (Cl) or small groups (CH₃) can fine-tune electronic properties.

-

Quinoline Core: Introduce substituents at other available positions on the quinoline ring to explore additional binding pockets on the target protein.

-

-

Iterative Screening: Screen each new analog through the validated in vitro (e.g., kinase inhibition) and cell-based (e.g., cell viability) assays.

-

Model Building: Use the resulting data to build a computational model (e.g., Quantitative Structure-Activity Relationship - QSAR) to guide the design of the next generation of compounds.[2]

Conclusion and Future Directions

This compound is a chemically intriguing scaffold with significant therapeutic potential. Its structure suggests a departure from the classic antibacterial mechanisms of fluoroquinolones, pointing towards new target classes, particularly within oncology. The systematic, multi-phase strategy outlined in this guide—combining unbiased phenotypic screening, direct target isolation, and rigorous biochemical and cellular validation—provides a robust framework for definitively identifying its molecular targets. Successful execution of this plan will not only elucidate the mechanism of action of this compound but will also pave the way for its development as a potential first-in-class therapeutic agent.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. drughunter.com [drughunter.com]

- 12. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chemical Composition, Antibacterial Activity, and Antibiotic Potentiation of Boswellia sacra Flueck. Oleoresin Extracts from the Dhofar Region of Oman - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 17. reactionbiology.com [reactionbiology.com]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. Enzyme assay - Wikipedia [en.wikipedia.org]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 24. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 25. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinolin-3-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluoroquinolin-3-ol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom at the C-7 position and a hydroxyl group at the C-3 position can profoundly influence the physicochemical and pharmacological properties of quinoline-based molecules, impacting their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its derivatives. We will delve into both classical and modern synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various approaches. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel quinoline-based therapeutic agents.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history in drug discovery. The quinoline core is present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

The introduction of a fluorine atom, particularly at the C-7 position, is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of drug candidates. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can lead to:

-

Increased Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting drug absorption and distribution.

The hydroxyl group at the C-3 position provides a crucial handle for further functionalization and can also participate in key hydrogen bonding interactions with biological targets. The combination of these two functionalities on the quinoline scaffold makes this compound an attractive starting point for the development of novel therapeutics.

Classical Synthetic Approaches to the Quinolone Core

The synthesis of the this compound core often proceeds through the initial construction of a 7-fluoro-4-hydroxyquinoline intermediate. Several classical named reactions are instrumental in this process, primarily utilizing 3-fluoroaniline as a readily available starting material.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines.[1] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

Mechanism:

The reaction begins with a nucleophilic attack of the amino group of 3-fluoroaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization, typically in a high-boiling solvent like diphenyl ether, proceeds via a 6-electron electrocyclization to form the quinoline ring. Saponification of the resulting ester and subsequent decarboxylation yields the 7-fluoro-4-hydroxyquinoline.[1]

Figure 1: Gould-Jacobs Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate [2]

-

Condensation: In a round-bottom flask equipped with a stirrer, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture to 145°C with continuous stirring for approximately 1 hour. The reaction is typically performed neat (without a solvent).

-

Cool the reaction mixture to obtain the crude 3-fluoroanilinomethylene malonic diethyl ester.

-

Cyclization: In a separate flask, heat diphenyl ether to approximately 250°C.

-

Slowly add the crude anilinomethylene malonate intermediate to the hot diphenyl ether.

-

Maintain the temperature for 15-30 minutes to ensure complete cyclization.

-

Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

-

Filter the solid, wash with a non-polar solvent to remove the diphenyl ether, and dry to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester.[3] The regiochemical outcome (4-hydroxy vs. 2-hydroxyquinoline) is dependent on the reaction conditions.

Mechanism:

The reaction of 3-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, can proceed via two pathways. Under kinetic control (lower temperatures), the aniline attacks the more reactive keto-carbonyl to form an enamine intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline. Under thermodynamic control (higher temperatures), the aniline attacks the ester carbonyl to form an anilide, which then cyclizes to the 2-hydroxyquinoline. For the synthesis of this compound precursors, the kinetic pathway is desired.[3]

Figure 2: Conrad-Limpach-Knorr Synthesis Pathways.

Comparative Data of Classical Methods:

| Reaction | Starting Materials | Key Intermediate | Typical Conditions | Yields | Advantages | Disadvantages |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Anilinomethylenemalonate | High temperature (250°C) | Moderate to Good | Versatile, readily available starting materials | Harsh reaction conditions, potential for side reactions |

| Conrad-Limpach | Aniline, β-Ketoester | Enamine | High temperature (250°C) | Moderate | Access to 4-hydroxyquinolines | Regioselectivity can be an issue, harsh conditions |

From Intermediate to Final Product: Key Transformations

Decarboxylation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid intermediate obtained from the Gould-Jacobs or Conrad-Limpach synthesis can be readily decarboxylated to afford 7-fluoroquinolin-4-ol. This is typically achieved by heating the carboxylic acid in a high-boiling point solvent.

Experimental Protocol: Decarboxylation

-

Suspend 7-fluoro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to reflux (approximately 250-260°C) and maintain for 1-2 hours, or until carbon dioxide evolution ceases.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash thoroughly with the non-polar solvent, and dry to yield 7-fluoroquinolin-4-ol.

Conversion of 7-Fluoroquinolin-4-ol to this compound: Plausible Synthetic Routes

The direct conversion of a 4-hydroxyquinoline to a 3-hydroxyquinoline is not a straightforward transformation. A multi-step approach is generally required. Below are plausible synthetic pathways based on established organic chemistry principles.

Route A: Via a 3-Halo Intermediate

-

Chlorination: The 4-hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoroquinoline.

-

Introduction of a Functional Group at C-3: The C-3 position can be functionalized, for example, through a directed ortho-metalation followed by reaction with an electrophile, or through radical substitution.

-

Conversion to the 3-Hydroxyl Group: The introduced functional group can then be converted to a hydroxyl group. For instance, a 3-amino group can be introduced and subsequently converted to a hydroxyl group via a Sandmeyer-type reaction.

Route B: Via a Quinoline-N-oxide

-

N-Oxidation: 7-Fluoroquinoline can be oxidized to its N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

-

Rearrangement/Functionalization: Quinoline-N-oxides can undergo rearrangements or be functionalized at various positions. Photochemical rearrangement of pyridine N-oxides has been shown to yield 3-hydroxypyridines, a strategy that could potentially be adapted for quinolines.[4]

-

Reduction: The N-oxide is then reduced back to the quinoline.

Figure 3: Plausible Synthetic Routes for the Conversion of 7-Fluoroquinolin-4-ol to this compound.

Modern Synthetic Methodologies

While classical methods provide robust and well-established routes, modern synthetic chemistry offers more direct and potentially more efficient alternatives.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H hydroxylation of the quinoline core at the C-3 position is a highly attractive but challenging transformation. Recent advances in transition-metal catalysis have shown promise for the regioselective functionalization of heterocycles. Palladium, rhodium, and copper catalysts, in particular, have been employed for C-H activation and subsequent C-O bond formation. While a specific protocol for the C-3 hydroxylation of 7-fluoroquinoline is not widely reported, this remains an active area of research with significant potential.

Biocatalysis

Enzymatic hydroxylation offers a green and highly selective alternative to traditional chemical methods. Cytochrome P450 monooxygenases, for instance, are known to catalyze the hydroxylation of a wide range of substrates, including aromatic compounds.[5] The use of engineered enzymes could provide a direct route to this compound from 7-fluoroquinoline, avoiding multi-step sequences and harsh reaction conditions.

Conclusion

The synthesis of this compound and its derivatives is a key area of research in medicinal chemistry. This guide has outlined the primary synthetic strategies, from the foundational classical reactions to the frontiers of modern catalysis. The Gould-Jacobs and Conrad-Limpach reactions provide reliable, albeit sometimes harsh, methods for constructing the core quinoline scaffold. The subsequent transformations to introduce the 3-hydroxyl group present a synthetic challenge that can be addressed through multi-step sequences. The continued development of direct C-H functionalization and biocatalytic methods holds great promise for more efficient and sustainable access to this important class of compounds, paving the way for the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 7-Fluoroquinolin-3-ol Interactions

Abstract

Quinolone scaffolds are privileged structures in medicinal chemistry, known for their wide range of biological activities. 7-Fluoroquinolin-3-ol, a specific derivative, presents a compelling case for computational investigation to elucidate its potential protein interactions and mechanism of action. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals to model the interactions of this compound using a suite of in silico techniques. We move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a robust and reproducible computational pipeline from ligand preparation to advanced binding free energy calculations. This document serves as both a practical protocol and an expert guide to applying computational chemistry for hypothesis-driven molecular discovery.

Introduction: Why Model this compound?

The quinoline ring system is a cornerstone of many therapeutic agents, and halogenation, particularly fluorination, is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. This compound is a small molecule with potential to interact with a variety of biological targets. In silico modeling provides a powerful, resource-efficient lens through which we can predict and analyze these interactions at an atomic level.[1][2][3]

The primary objectives of modeling this molecule are:

-

Target Hypothesis Generation: To identify potential protein targets by predicting binding affinity across a range of structures.

-

Binding Mode Prediction: To determine the most likely orientation and conformation (the "pose") of the molecule within a protein's binding site.[4][5]

-

Interaction Stability Analysis: To assess the stability and dynamics of the protein-ligand complex over time in a simulated physiological environment.

-

Binding Affinity Estimation: To quantitatively estimate the strength of the interaction, providing a metric for ranking and prioritization.[6][7][8]

This guide will walk through a logical, multi-stage process that combines the speed of molecular docking with the rigor of molecular dynamics simulations to build a comprehensive model of molecular recognition.

Part 1: Foundational Setup: Preparing the Digital Experiment

The fidelity of any computational model is critically dependent on the quality of the initial input structures. This preparation phase is arguably the most important for generating meaningful results.

Ligand Preparation: Characterizing this compound

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 1: Ligand Structure Preparation

-

Obtain 2D Structure: Source the molecule's structure from a reliable chemical database such as PubChem.[9][10][11][12] The SMILES (Simplified Molecular Input Line Entry System) string for a related compound, 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid, is C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O[13]. For this compound, a similar process would be followed.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation (SMILES) into a 3D structure (.mol2 or .sdf format).

-

Determine Protonation State: At a physiological pH of ~7.4, the hydroxyl group of this compound will likely be in its neutral form. This choice is critical as it dictates the molecule's hydrogen bonding capacity. Tools like MarvinSketch or PROPKA can predict pKa values to confirm this assumption.

-

Assign Partial Charges: Accurate charge distribution is essential for calculating electrostatic interactions. For molecular dynamics, it is best practice to use a quantum mechanics-based approach (e.g., RESP or AM1-BCC) to derive charges that are compatible with the chosen force field.

-

Energy Minimization: Perform a gas-phase energy minimization of the 3D structure using a force field (e.g., GAFF2) to relieve any steric strain and arrive at a low-energy starting conformation.

Target Identification and Preparation

While quinoline derivatives have been studied against various targets like c-MET kinase and enzymes involved in neurodegenerative diseases[2][14], for this guide, we will select a hypothetical yet representative target: Bacterial DNA Gyrase Subunit B (GyrB) , a common target for quinolone antibiotics. We will use the crystal structure of Staphylococcus aureus GyrB (PDB ID: 4URO) as our receptor.

Protocol 2: Receptor Structure Preparation

-

Download Structure: Obtain the protein structure file (e.g., 4URO.pdb) from the RCSB Protein Data Bank (PDB).[15][16][17][18][19]

-

Clean the PDB File: The raw PDB file contains non-protein atoms that must be addressed.

-

Remove Crystallographic Waters: Water molecules are typically removed, especially those not directly mediating protein-ligand interactions.

-

Remove Co-crystallized Ligands/Ions: Remove any existing ligands or ions from the binding site to make it available for docking.

-

Handle Missing Residues/Atoms: Check the PDB file for missing residues or atoms. If they are in regions far from the binding site, they can often be ignored. If they are in the active site, they must be modeled in using tools like Modeller or the Prime module in Schrödinger Suite.[20]

-

-

Add Hydrogens: PDB files from X-ray crystallography often lack explicit hydrogen atoms. Add hydrogens consistent with a physiological pH of 7.4.

-

Assign Protonation States: Pay special attention to the protonation states of histidine, aspartate, and glutamate residues within the binding site, as their charge and hydrogen bonding potential are pH-dependent.

-

Generate PDBQT File: For use with AutoDock Vina, the prepared protein PDB file is converted to the PDBQT format, which includes partial charges and atom types.[21]

Part 2: Predicting Interactions via Molecular Docking

Molecular docking serves as a computational "search" to predict the preferred binding pose of a ligand to a receptor.[4][5][20] It uses a search algorithm to explore various ligand conformations and a scoring function to estimate the binding affinity for each pose.

Workflow: Molecular Docking with AutoDock Vina

Protocol 3: Executing the Docking Simulation

-

Define the Binding Site (Grid Box): The search space for docking is defined by a 3D grid box. This box should be centered on the known active site of GyrB and large enough to encompass the entire binding pocket, allowing the ligand rotational and translational freedom.

-

Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter. [22] * Causality: The exhaustiveness parameter controls the computational effort of the search. [23]A higher value (e.g., 32) increases the probability of finding the true energy minimum but requires more computational time.

-

Launch the Docking Job: Execute Vina from the command line: vina --config conf.txt --log results.log

-